Structural Differentiation: Bis-Phenylazo vs. Mono-Phenylazo Substitution Defines Unique Impurity Identity
3,5-Bisphenylazo-2,6-diaminopyridine is a symmetrical 3,5-bis(phenyldiazenyl)-substituted pyridine-2,6-diamine, bearing two phenylazo groups. In contrast, the parent drug phenazopyridine (CAS 94-78-0) is 3-(phenylazo)pyridine-2,6-diamine—a mono-azo compound with only a single phenylazo substituent at the 3-position [1]. This structural difference is not incremental: the second azo chromophore fundamentally alters molecular weight (317.35 vs. 213.24 g/mol), UV-Vis absorption, HPLC retention, and mass spectrometric fragmentation . Any analytical method relying on the mono-azo standard will fail to identify or quantify the bis-azo impurity correctly.
| Evidence Dimension | Number of phenylazo substituents and molecular weight |
|---|---|
| Target Compound Data | Two phenylazo groups at positions 3 and 5; MW = 317.35 g/mol |
| Comparator Or Baseline | Phenazopyridine (CAS 94-78-0): one phenylazo group at position 3; MW = 213.24 g/mol |
| Quantified Difference | ΔMW = +104.11 g/mol (49% increase); second azo chromophore introduces distinct electronic and steric properties |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula (C₁₇H₁₅N₇ vs. C₁₁H₁₁N₅) |
Why This Matters
A procurement decision based solely on 'azo-pyridine' class membership without verifying the number and position of azo substituents will result in a mismatched reference standard, invalidating HPLC impurity identification and regulatory submission data.
- [1] ChemWhat. 3-(Phenylazo)-2,6-pyridinediamine (Phenazopyridine) CAS 94-78-0. Available at: https://www.chemwhat.tw/chemical-data/94-78-0 View Source
